molecular formula C5H2ClFIN B1455563 2-Chloro-4-fluoro-3-iodopyridine CAS No. 1271477-28-1

2-Chloro-4-fluoro-3-iodopyridine

Cat. No.: B1455563
CAS No.: 1271477-28-1
M. Wt: 257.43 g/mol
InChI Key: PKSPCHZIAYGSDB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-4(8)3(7)1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSPCHZIAYGSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271477-28-1
Record name 2-chloro-4-fluoro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can be inferred about the potential reactivity of 2-chloro-4-fluoro-3-iodopyridine based on the research on its closely related isomer?

A1: The research [, , ] demonstrates that 5-bromo-2-chloro-4-fluoro-3-iodopyridine readily undergoes C6 magnesiation. Due to the electronic properties of halogens and their directing effects in electrophilic aromatic substitution reactions, it's plausible that this compound would exhibit similar reactivity at the analogous C5 position. This suggests that this compound could also serve as a starting point for synthesizing various pentasubstituted pyridines by reacting it with a range of electrophiles after C5 magnesiation.

Q2: The paper mentions the synthesis of "Pentasubstituted pyridines." Could you elaborate on what this means and its significance in this context?

A2: Pentasubstituted pyridines refer to pyridine rings where all five hydrogen atoms have been replaced with other functional groups or substituents. In this research [, , ], the researchers utilize the halogenated pyridine as a core structure, and through a series of reactions, they replace the halogens with other desired groups. The significance lies in the fact that by controlling the types of substituents added, they can fine-tune the properties of the resulting molecule. This is crucial for medicinal chemistry research, where slight variations in molecular structure can dramatically affect a drug candidate's activity, selectivity, and overall effectiveness.

Q3: While the paper focuses on synthesis, are there any hints about potential applications of these pentasubstituted pyridines, especially considering the research mentions "medicinal chemistry"?

A3: Although specific applications aren't directly stated, the paper emphasizes the value of these halogenated pyridines as "building blocks in medicinal chemistry research" []. This implies that the pentasubstituted derivatives they synthesize could be further developed into potential drug candidates. Pyridine rings are frequently found in pharmaceuticals, often playing a role in a drug molecule's binding to its target. The ability to introduce a wide variety of substituents onto the pyridine core allows for the exploration of a vast chemical space, increasing the chances of discovering novel compounds with desirable biological activity.

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